benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate
CAS No.:
Cat. No.: VC13311071
Molecular Formula: C14H17N5O3
Molecular Weight: 303.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O3 |
|---|---|
| Molecular Weight | 303.32 g/mol |
| IUPAC Name | benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20) |
| Standard InChI Key | BOOAASJRVPZWJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₄H₁₇N₅O₃, with a molecular weight of 303.32 g/mol. Its IUPAC name, benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate, reflects the presence of a benzyl carbamate group linked to a hydrazino-oxoethyl backbone and an imidazole side chain . The structural configuration is further elucidated by its canonical SMILES:
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN,
which highlights the imidazole ring (CC2=CN=CN2) and hydrazine moiety (C(=O)NN).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₅O₃ | |
| Molecular Weight | 303.32 g/mol | |
| CAS Number | 254980-19-3 | |
| PubChem CID | 273359 | |
| InChIKey | BOOAASJRVPZWJW-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s stereochemistry is influenced by the imidazole ring’s planar geometry and the hydrazine group’s conformational flexibility. The Standard InChI string:
InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20),
indicates potential for hydrogen bonding at multiple sites, including the hydrazino (N–H) and carbamate (O=C–O) groups.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Imidazole Alkylation: (1H-Imidazol-2-yl)methanol (CAS 3724-26-3) is alkylated to introduce a methylene bridge.
-
Hydrazine Incorporation: The intermediate reacts with hydrazine derivatives to form the hydrazino-oxoethyl segment.
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Carbamate Protection: Benzyl chloroformate is used to install the carbamate group, yielding the final product .
Optimization Challenges
Key challenges include controlling regioselectivity during imidazole functionalization and minimizing side reactions involving the hydrazine group. Purification often requires chromatographic techniques due to the compound’s polar nature.
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C=O stretches (1690–1720 cm⁻¹), and imidazole ring vibrations (1600–1500 cm⁻¹).
-
NMR: The benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the imidazole protons appear as singlet signals near δ 7.6 ppm .
| Precautionary Measure | Code |
|---|---|
| Avoid dust inhalation | P260 |
| Use protective gloves/glasses | P280 |
| Store in dry, closed container | P402+P404 |
Emergency Protocols
In case of exposure, rinse affected areas with water and seek medical attention. Contaminated clothing must be removed immediately .
Research Directions
Reactivity Studies
Future work could explore:
-
Cross-Coupling Reactions: Palladium-catalyzed couplings to modify the benzyl group.
-
Condensation Reactions: With aldehydes/ketones to form hydrazones.
Biological Screening
Despite limited data, structural analogs suggest potential antiviral or anticancer properties warranting in vitro assays .
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